molecular formula C21H13Br2N3 B14063768 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine CAS No. 84488-19-7

2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine

Cat. No.: B14063768
CAS No.: 84488-19-7
M. Wt: 467.2 g/mol
InChI Key: WSNWPGCJPUEVAR-UHFFFAOYSA-N
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Description

2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes two bromopyridine groups and a phenylpyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine involves its interaction with molecular targets through its bromopyridine and phenylpyridine groups. These interactions can influence various biochemical pathways, making the compound useful in studying molecular mechanisms in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine is unique due to its combination of bromopyridine and phenylpyridine groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

84488-19-7

Molecular Formula

C21H13Br2N3

Molecular Weight

467.2 g/mol

IUPAC Name

2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine

InChI

InChI=1S/C21H13Br2N3/c22-20-10-4-8-16(25-20)18-12-15(14-6-2-1-3-7-14)13-19(24-18)17-9-5-11-21(23)26-17/h1-13H

InChI Key

WSNWPGCJPUEVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(=CC=C3)Br)C4=NC(=CC=C4)Br

Origin of Product

United States

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